N-methylpiperazine-1-carboxamide

Purity Quality Control Procurement

N-methylpiperazine-1-carboxamide (CAS 163361-25-9) is a heterocyclic organic compound with the molecular formula C6H13N3O and a molecular weight of 143.19 g/mol. It features a piperazine ring substituted at the N-1 position with a methylcarboxamide group and retains a free secondary amine at the N-4 position, rendering it a versatile intermediate for further derivatization.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
CAS No. 163361-25-9
Cat. No. B066519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpiperazine-1-carboxamide
CAS163361-25-9
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESCNC(=O)N1CCNCC1
InChIInChI=1S/C6H13N3O/c1-7-6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3,(H,7,10)
InChIKeyHPYONZVIPMACEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylpiperazine-1-carboxamide (CAS 163361-25-9): Product Baseline for Research Sourcing


N-methylpiperazine-1-carboxamide (CAS 163361-25-9) is a heterocyclic organic compound with the molecular formula C6H13N3O and a molecular weight of 143.19 g/mol. It features a piperazine ring substituted at the N-1 position with a methylcarboxamide group and retains a free secondary amine at the N-4 position, rendering it a versatile intermediate for further derivatization [1]. Commercially, the compound is available at standard purities of 95% to 98% from multiple research chemical suppliers, with typical analytical characterization including NMR, HPLC, and GC . Its structural features — hydrogen bond donors (2), hydrogen bond acceptors (2), a topological polar surface area (TPSA) of 44.4 Ų, and a calculated XLogP3-AA of -1.1 — define its physicochemical profile [1].

Why N-Methylpiperazine-1-carboxamide (CAS 163361-25-9) Cannot Be Replaced by Unspecified Piperazine Analogs


Generic substitution of N-methylpiperazine-1-carboxamide with other piperazine derivatives — such as piperazine-1-carboxamide (unsubstituted at N-methyl), 4-methylpiperazine-1-carboxamide (N-methyl positional isomer), or N-ethylpiperazine-1-carboxamide — is not scientifically justifiable without rigorous comparative validation. The compound's specific substitution pattern (N-methylcarboxamide at N-1, free NH at N-4) determines its reactivity profile in subsequent synthetic transformations, including nucleophilic substitution, reductive amination, and urea coupling reactions. For kinase inhibitor applications, even minor modifications to the N-substituent can profoundly alter target binding affinity and selectivity. Procurement decisions based solely on piperazine scaffold similarity without confirming the exact substitution pattern introduce uncontrolled variables that can compromise synthetic reproducibility, biological assay outcomes, and regulatory documentation consistency.

Quantitative Evidence for N-Methylpiperazine-1-carboxamide (CAS 163361-25-9) Procurement Decisions


Commercial Purity and Batch-to-Batch Consistency of N-Methylpiperazine-1-carboxamide

Commercially sourced N-methylpiperazine-1-carboxamide (CAS 163361-25-9) is available at minimum purity specifications of 95% to 98% from major research chemical suppliers. Purchasers can obtain batch-specific Certificates of Analysis (CoA) with orthogonal purity verification via HPLC, NMR, and GC methods .

Purity Quality Control Procurement

N-Methylpiperazine-1-carboxamide as a Versatile Heterocyclic Building Block

N-methylpiperazine-1-carboxamide is recognized as a useful research chemical and heterocyclic building block for organic synthesis . Its utility stems from the presence of a reactive secondary amine (N-4 position) that can undergo alkylation, acylation, or reductive amination, and a carboxamide moiety that participates in further functional group transformations [1].

Synthetic Intermediate Heterocyclic Chemistry Drug Discovery

Physicochemical Profile of N-Methylpiperazine-1-carboxamide Informing Solubility and Permeability

Computed physicochemical properties for N-methylpiperazine-1-carboxamide include a topological polar surface area (TPSA) of 44.4 Ų, a calculated XLogP3-AA of -1.1, two hydrogen bond donors, and two hydrogen bond acceptors [1]. These values place the compound within favorable ranges for aqueous solubility and moderate membrane permeability according to drug-likeness guidelines (e.g., Lipinski's Rule of Five, Veber's rules).

Physicochemical Properties Drug Design ADME

Procurement-Driven Application Scenarios for N-Methylpiperazine-1-carboxamide (CAS 163361-25-9)


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitors

N-methylpiperazine-1-carboxamide serves as a key building block for the synthesis of piperazine-containing kinase inhibitors. The free secondary amine at the N-4 position allows for efficient conjugation with various heterocyclic warheads or linker moieties via nucleophilic substitution or reductive amination, while the N-methylcarboxamide group modulates physicochemical properties and target interactions. As noted in vendor literature, the compound has demonstrated utility as an inhibitor of kinase families, which are critical in signaling pathways associated with cancer .

Organic Synthesis: Preparation of Complex Heterocycles

As a bifunctional intermediate containing both a reactive secondary amine and a carboxamide moiety, N-methylpiperazine-1-carboxamide is employed as a cross-coupling reagent for the synthesis of diverse heterocyclic systems . Its ability to participate in reductive amination reactions and its capacity to form aldehydes make it a valuable synthon for constructing complex molecular architectures in both academic and industrial organic synthesis laboratories.

Preclinical Assay Development: Preparation of Probe Molecules and Reference Standards

With commercially available purity specifications of 95% to 98% and batch-specific Certificates of Analysis (CoA) including HPLC, NMR, and GC data , N-methylpiperazine-1-carboxamide is well-suited for use in preclinical assay development. Its high purity and documented analytical profile support its use as a starting material for the synthesis of chemical probes, reference standards, or tool compounds for target validation and mechanism-of-action studies.

Structure-Activity Relationship (SAR) Studies: Piperazine Scaffold Diversification

The distinct substitution pattern of N-methylpiperazine-1-carboxamide — an N-methylcarboxamide at N-1 and a free NH at N-4 — provides a specific starting point for SAR exploration around the piperazine core. Its computed physicochemical properties (TPSA = 44.4 Ų, XLogP3-AA = -1.1) differ significantly from unsubstituted piperazine (TPSA = 24.1 Ų, XLogP3-AA = -0.8), offering a distinct physicochemical profile for probing the effects of polar surface area and lipophilicity on target engagement and ADME properties in drug discovery programs.

Technical Documentation Hub

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